![molecular formula C20H41NO3 B14201449 N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide CAS No. 920277-63-0](/img/structure/B14201449.png)
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide is a ceramide, a class of lipid molecules that are essential components of cell membranes. Ceramides play a crucial role in cellular signaling, particularly in the regulation of cell differentiation, proliferation, and apoptosis. This compound is characterized by its long-chain fatty acid and sphingoid base, which contribute to its unique biochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide typically involves the condensation of a fatty acid with a sphingoid base. One common method is the reaction of pentadecanoic acid with a sphinganine derivative under acidic conditions to form the amide bond. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification steps like recrystallization and chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for amides.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ceramides with different functional groups.
Aplicaciones Científicas De Investigación
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of ceramides in various chemical reactions.
Biology: Investigated for its role in cell signaling pathways, particularly in apoptosis and cell differentiation.
Medicine: Explored for its potential therapeutic effects in treating skin disorders, neurodegenerative diseases, and cancer.
Industry: Utilized in the formulation of skincare products due to its moisturizing and barrier-enhancing properties.
Mecanismo De Acción
The mechanism of action of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes involved in sphingolipid metabolism, such as ceramidases and sphingomyelinases. By influencing these enzymes, the compound can regulate the levels of bioactive sphingolipids, which in turn affect cellular processes like apoptosis, proliferation, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxy-2-dodecanyl]tetradecanamide
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
Uniqueness
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide is unique due to its specific fatty acid chain length and the presence of two hydroxyl groups, which confer distinct biochemical properties. These structural features influence its interaction with cellular membranes and its role in signaling pathways, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
920277-63-0 |
|---|---|
Fórmula molecular |
C20H41NO3 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
N-[(2S)-1,3-dihydroxypentadecan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C20H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-19(23)18(16-22)21-20(24)15-17(2)3/h17-19,22-23H,4-16H2,1-3H3,(H,21,24)/t18-,19?/m0/s1 |
Clave InChI |
XPTMEFYBSQCCRJ-OYKVQYDMSA-N |
SMILES isomérico |
CCCCCCCCCCCCC([C@H](CO)NC(=O)CC(C)C)O |
SMILES canónico |
CCCCCCCCCCCCC(C(CO)NC(=O)CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)
![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)
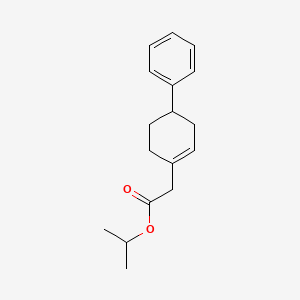
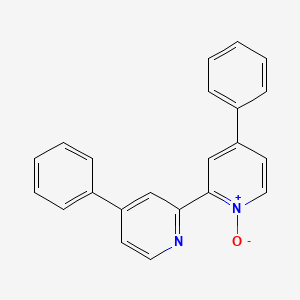



![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
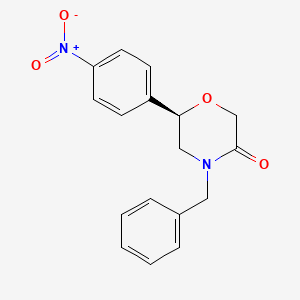
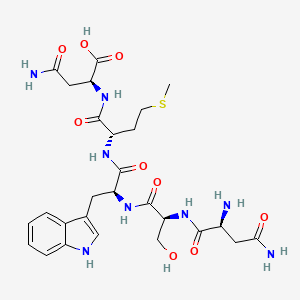
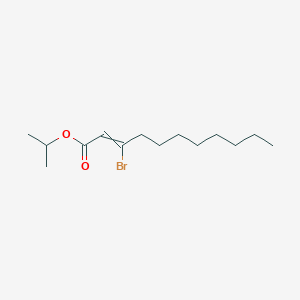

![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
